

An In-depth Technical Guide to 2,4-Diiodoaniline: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,4-Diiodoaniline**

Cat. No.: **B1347260**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,4-diiodoaniline**, a key halogenated intermediate in organic synthesis. The document details its historical discovery, modern synthetic protocols, extensive physicochemical and spectroscopic data, and its applications in research and development, particularly within the pharmaceutical industry.

Discovery and History

The exploration of iodinated aniline derivatives dates back to the early 20th century, a period of burgeoning interest in aromatic chemistry. Early reports on the formation of **2,4-diiodoaniline** can be traced to the work of Dains and his collaborators in 1935, who observed its formation from 4-iodoaniline over an extended period.^[1] Shortly after, in 1937, Hodgson and Marsden reported the formation of **2,4-diiodoaniline** during the direct iodination of aniline.^[1] These initial findings laid the groundwork for understanding the reactivity of aniline towards electrophilic iodination and established the foundation for the synthesis of polyiodinated aromatic compounds. The study of aromatic iodination has since evolved, with a deeper understanding of reaction mechanisms, including the nature of the iodinating species.^[2]

Physicochemical and Spectroscopic Data

Accurate and comprehensive data is critical for the effective use of **2,4-diiodoaniline** in a research and development setting. The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of **2,4-Diiodoaniline**

Property	Value	Source
CAS Number	533-70-0	[1]
Molecular Formula	C ₆ H ₅ I ₂ N	[1]
Molecular Weight	344.92 g/mol	[1]
Appearance	Solid	[3]
Melting Point	95-96 °C	
IUPAC Name	2,4-diiodoaniline	[1]

Table 2: Spectroscopic Data of **2,4-Diiodoaniline**

Technique	Data
¹ H NMR	Expected signals for three aromatic protons and two amine protons. The chemical shifts will be influenced by the deshielding effect of the iodine atoms and the electron-donating amino group.
¹³ C NMR	Expected signals for the six aromatic carbons. The carbons bonded to iodine will show characteristic upfield shifts due to the heavy atom effect.
Infrared (IR)	Characteristic N-H stretching bands for the primary amine are expected in the 3300-3500 cm ⁻¹ region. Aromatic C-H and C=C stretching bands will also be present.
Mass Spectrometry (MS)	The mass spectrum will show a prominent molecular ion peak (M ⁺) at m/z 345, corresponding to the molecular weight. Isotopic peaks due to the presence of iodine will also be observed.

Note: While direct, comprehensive spectral data for **2,4-diiodoaniline** is not readily available in all public databases, the expected data is based on the known spectra of closely related compounds such as 2-iodoaniline and 4-iodoaniline.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocols

The synthesis of **2,4-diiodoaniline** can be achieved through the direct iodination of aniline or its derivatives. The following protocol is a representative modern method for the synthesis of diiodoaniline derivatives, adapted from procedures for the synthesis of iodoanilines.

Protocol: Synthesis of **2,4-Diiodoaniline**

Materials:

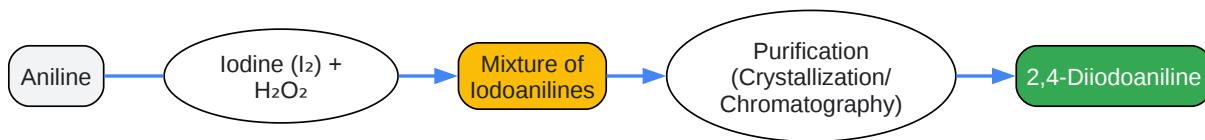
- Aniline

- Iodine (I₂)
- Hydrogen Peroxide (H₂O₂) (30% solution)
- Water
- Sodium sulfite
- Petroleum ether
- Reaction flask (e.g., 1L four-necked flask)
- Stirrer
- Dropping funnel
- Cooling bath (ice-water)
- Büchner funnel and flask
- Reflux condenser

Procedure:

- Reaction Setup: In a 1L four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add aniline and water.[\[10\]](#)
- Iodination: While stirring, slowly add elemental iodine to the aniline solution. Stir the mixture for 30 minutes to prepare a homogeneous solution.[\[10\]](#)
- Oxidation: Cool the solution to 0-20 °C using an ice-water bath. Slowly add 30% hydrogen peroxide dropwise via the dropping funnel. Monitor the reaction progress by a suitable method (e.g., TLC) until the aniline is consumed. During this process, **2,4-diiodoaniline** will be formed as a byproduct along with the main product, p-iodoaniline.[\[10\]](#)
- Quenching: After the reaction is complete, add sodium sulfite to the reaction mixture to reduce any unreacted iodine. Stir for 30-45 minutes.[\[10\]](#)

- Isolation of Crude Product: Collect the resulting solid by suction filtration using a Büchner funnel. The solid will be a mixture of iodinated anilines.
- Purification: The crude product can be purified by recrystallization. Pour the solid into a separate reaction flask and add petroleum ether. Heat the mixture to reflux. After allowing the solid to dissolve, the solution is allowed to stand and then cooled to below 0 °C. The different iodoaniline isomers will have different solubilities, allowing for separation. **2,4-diiodoaniline** can be isolated from the mixture through fractional crystallization or chromatography.[10]


Applications in Research and Drug Development

Halogenated anilines, including **2,4-diiodoaniline**, are valuable building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The iodine atoms serve as versatile handles for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in the construction of complex molecular architectures.

While specific examples detailing the use of **2,4-diiodoaniline** in the synthesis of a marketed drug are not prevalent in publicly available literature, its structural motif is relevant to the development of various bioactive compounds. For instance, iodinated aromatic compounds are precursors to a wide range of therapeutic agents. The general workflow for utilizing an intermediate like **2,4-diiodoaniline** in a drug discovery program is outlined below.

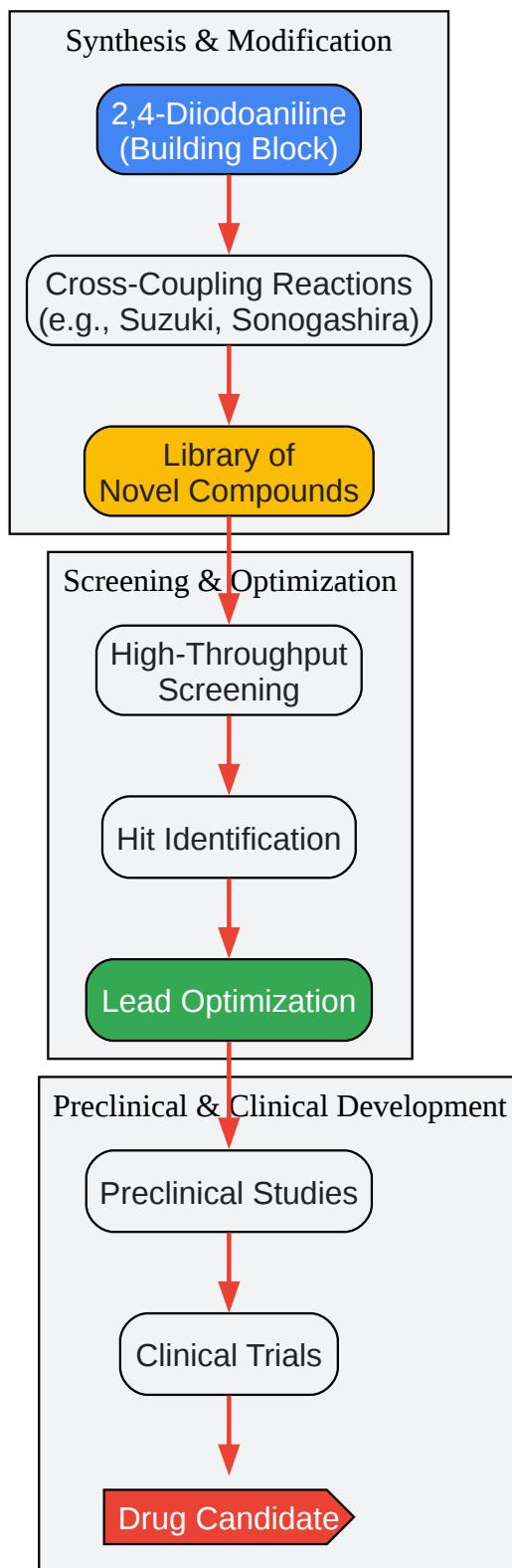

Visualizations

Diagram 1: Synthetic Pathway to **2,4-Diiodoaniline**

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of **2,4-diiodoaniline**.

Diagram 2: Role of **2,4-Diiodoaniline** in a Drug Discovery Workflow[Click to download full resolution via product page](#)

Caption: The role of **2,4-diiodoaniline** in a typical drug discovery pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Diiodoaniline | C6H5I2N | CID 350250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aromatic iodination: a new investigation on the nature of the mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. 2-Iodoaniline | C6H6IN | CID 11995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzenamine, 4-iodo- [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzenamine, 2-iodo- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN110724061A - P-iodoaniline and preparation method thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,4-Diiodoaniline: Discovery, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1347260#discovery-and-history-of-2-4-diiodoaniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com